![molecular formula C19H36OSi B14614161 Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane CAS No. 60134-84-1](/img/structure/B14614161.png)
Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane is a chemical compound with the molecular formula C15H30OSi. It is characterized by the presence of a tert-butyl group, a cyclopentyl ring, and a dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of advanced materials and coatings due to its unique chemical properties
Wirkmechanismus
The mechanism by which tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butyl and dimethylsilane groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The cyclopentyl ring adds rigidity to the molecule, affecting its overall conformation and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **tert-Butyl[(1S)-3-isopropyl-1-methyl-2-cyclopenten-1-yl]oxy]dimethylsilane
- **tert-Butyl[(4-tert-butyl-1-cyclohexen-1-yl)oxy]dimethylsilane
- **tert-Butyl[(2-(chloromethyl)-5-isopropenyl-1-cyclopenten-1-yl)methoxy]dimethylsilane .
Uniqueness
Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane is unique due to its combination of a cyclopentyl ring and a triple bond, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and material science .
Eigenschaften
CAS-Nummer |
60134-84-1 |
|---|---|
Molekularformel |
C19H36OSi |
Molekulargewicht |
308.6 g/mol |
IUPAC-Name |
tert-butyl-(1-cyclopentyloct-1-yn-3-yloxy)-dimethylsilane |
InChI |
InChI=1S/C19H36OSi/c1-7-8-9-14-18(16-15-17-12-10-11-13-17)20-21(5,6)19(2,3)4/h17-18H,7-14H2,1-6H3 |
InChI-Schlüssel |
AFAGOHZKEVOASR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C#CC1CCCC1)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


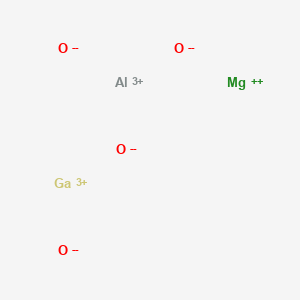
![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
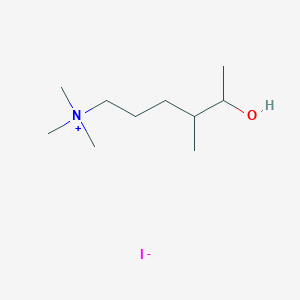
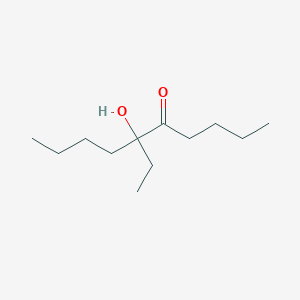
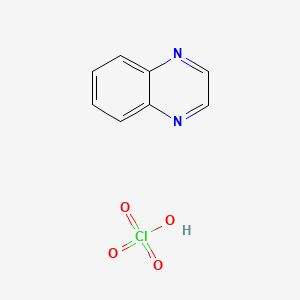
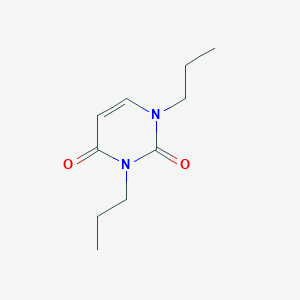
![3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile](/img/structure/B14614119.png)
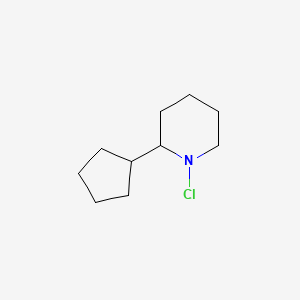
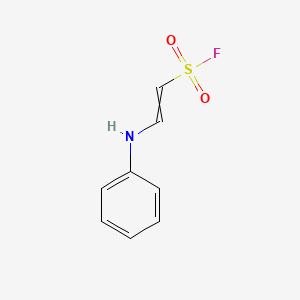
![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
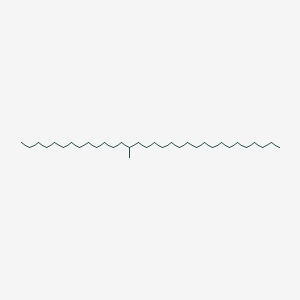
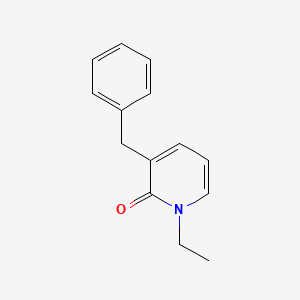
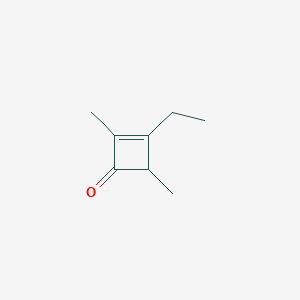
![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
